N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine
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Overview
Description
N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that features a benzothiazine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 2-aminobenzothiazine with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzothiazine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated nitrogen or sulfur atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinylmethyl)-4H-3,1-benzothiazol-2-amine
- N-(2-pyridinylmethyl)-4H-3,1-benzoxazin-2-amine
- N-(2-pyridinylmethyl)-4H-3,1-benzimidazol-2-amine
Uniqueness
N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is unique due to the presence of both pyridine and benzothiazine rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug development and materials science.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,4-dihydro-3,1-benzothiazin-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-7-13-11(5-1)10-18-14(17-13)16-9-12-6-3-4-8-15-12/h1-8H,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMRPWZYTMZSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=NCC3=CC=CC=N3)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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